4-(3-Formilfenil)fenol

Descripción general

Descripción

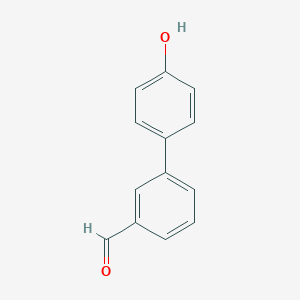

4-(3-Formylphenyl)phenol is a chemical compound with the molecular formula C13H10O2 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 3’-hydroxy [1,1’-biphenyl]-4-carbaldehyde .

Synthesis Analysis

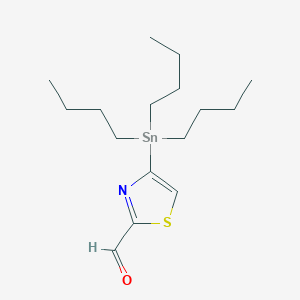

The synthesis of phenolic compounds like 4-(3-Formylphenyl)phenol often involves a ring cleavage methodology reaction. This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the ipso-hydroxylation of arylboronic acids .Molecular Structure Analysis

The molecular structure of 4-(3-Formylphenyl)phenol consists of an aromatic ring with a hydroxyl group and a formyl group attached . The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

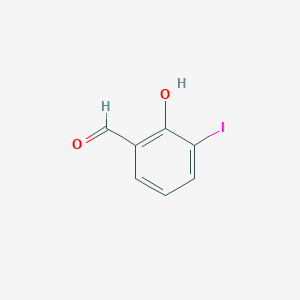

Phenols, including 4-(3-Formylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols, including 4-(3-Formylphenyl)phenol, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also readily soluble in water .Aplicaciones Científicas De Investigación

Sensores plasmónicos para la monitorización ambiental

4-(3-Formilfenil)fenol: se utiliza en el desarrollo de sensores plasmónicos, que forman parte de un campo de vanguardia de la monitorización ambiental. Estos sensores emplean la tecnología de sensores ópticos basada en la resonancia plasmónica, que es un método eficiente para detectar diversos contaminantes ambientales. En concreto, pueden detectar compuestos fenólicos, que son importantes debido a su amplio uso industrial y sus posibles efectos tóxicos para el medio ambiente .

Detección de contaminantes fenólicos en el agua

El compuesto también es fundamental para la creación de plataformas Raman-activas para la detección de trazas de contaminantes fenólicos en entornos acuáticos. Esta aplicación es crucial para mantener la calidad del agua y garantizar la seguridad de los ecosistemas acuáticos. La capacidad de detectar contaminantes como el 4-clorobifenilo, el metil paratión y el ácido 2,4-diclorofenoxiacético (2,4-D), así como mezclas de pesticidas, destaca la versatilidad del This compound en las aplicaciones ambientales .

Patrones de referencia para las pruebas farmacéuticas

En las pruebas farmacéuticas, el This compound sirve como patrón de referencia de alta calidad. Garantiza resultados precisos en el análisis y control de calidad de los productos farmacéuticos. Este papel es fundamental para el desarrollo de medicamentos seguros y eficaces .

Desarrollo de sensores ópticos

La versatilidad del This compound se extiende al desarrollo de sensores ópticos. Estos sensores pueden diseñarse para una amplia gama de aplicaciones, incluida la detección de gases, compuestos inorgánicos de arsénico y pesticidas. La sencillez y eficacia de estos sensores los convierten en herramientas prometedoras para futuras aplicaciones en diversos campos .

Nanoestructuras de metales nobles

This compound: participa en la creación de nanoestructuras de metales nobles, que se utilizan en las tecnologías Raman. Estas estructuras mejoran las capacidades de detección de la espectroscopia Raman, convirtiéndola en una herramienta más potente para el análisis de muestras ambientales .

Marcos Metal-Orgánicos (MOFs)

Por último, el compuesto encuentra aplicación en la construcción de marcos metal-orgánicos (MOFs). Los MOFs se utilizan en tecnologías de detección avanzadas debido a sus propiedades únicas, como una alta superficie y una porosidad sintonizable, que son beneficiosas para la detección y captura de contaminantes ambientales .

Mecanismo De Acción

Target of Action

4-(3-Formylphenyl)phenol, similar to other phenolic compounds, is known to interact with a variety of targets. Phenolic compounds are known to interact with enzymes, acting as stabilizers and inhibitors .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, including direct binding or modulation of enzymatic activity . The specific interaction of 4-(3-Formylphenyl)phenol with its targets would need further investigation.

Biochemical Pathways

Phenolic compounds are produced under various biotic and abiotic stresses and play key roles in regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . .

Pharmacokinetics

Phenolic compounds are known to have varying degrees of bioavailability, influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also interact with cellular signaling pathways and modulate gene expression .

Action Environment

The action, efficacy, and stability of 4-(3-Formylphenyl)phenol can be influenced by various environmental factors. For instance, the compound’s solubility in water may affect its distribution in the environment . Additionally, factors such as pH, temperature, and the presence of other substances can influence its stability and activity .

Safety and Hazards

Direcciones Futuras

Future research could focus on the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the phenol scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMZKYZSGGGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374728 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283147-95-5 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 283147-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)